
4-(Benzenesulfonyl)-3-methylbutan-1-ol
Description
4-(Benzenesulfonyl)-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C11H16O3S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the recommended synthetic routes for 4-(Benzenesulfonyl)-3-methylbutan-1-ol, and how can reaction conditions be optimized for yield and purity?
Answer:
A common approach involves sulfonylation of 3-methylbutan-1-ol derivatives using benzenesulfonyl chloride under basic conditions. Optimization includes:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., sulfone decomposition) .
- Catalyst selection : Using pyridine or DMAP to enhance reactivity and regioselectivity .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted sulfonyl chloride or alcohol precursors .
Yield improvements (≥70%) are achievable by slow addition of sulfonyl chloride and rigorous exclusion of moisture.
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- IR : Strong S=O stretching at 1150–1200 cm⁻¹ and O-H stretch at 3200–3400 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 242.3 (calculated for C₁₁H₁₆O₃S) .
Q. Advanced: How can researchers resolve contradictions in NMR data when analyzing diastereomeric impurities?
Answer:
Contradictions often arise from chiral centers or rotational isomers. Strategies include:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- Variable Temperature NMR : Heating to 50°C can coalesce split peaks caused by slow conformational exchange .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and coupling constants to validate assignments .
Q. Advanced: What strategies minimize sulfone group decomposition during storage?
Answer:
- Storage Conditions :
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
Q. Basic: What are the common side products formed during synthesis, and how can they be quantified?
Answer:
- Side Products :
- 3-Methylbut-1-ene : From dehydration of the alcohol under acidic conditions.
- Bis-sulfonylated adducts : Due to excess sulfonyl chloride.
- Quantification :
Q. Advanced: How does the steric environment of the benzenesulfonyl group influence reactivity in nucleophilic substitutions?
Answer:
The bulky benzenesulfonyl group directs nucleophilic attack away from the sulfonyl-bearing carbon. For example:
- SN2 Reactions : Steric hindrance reduces backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .
- Esterification : The sulfonyl group deactivates the alcohol, requiring stronger acylating agents (e.g., acetyl chloride with DMAP) .
Kinetic studies (via stopped-flow UV-Vis) reveal a 10-fold rate decrease compared to non-sulfonylated analogs .
Q. Advanced: How to design experiments to assess acid-catalyzed stability of the benzenesulfonyl moiety?
Answer:
- pH Stability Study :
- Mechanistic Insight :
Properties
CAS No. |
60012-69-3 |
---|---|
Molecular Formula |
C11H16O3S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H16O3S/c1-10(7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI Key |
DFGOTAOEHXQYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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